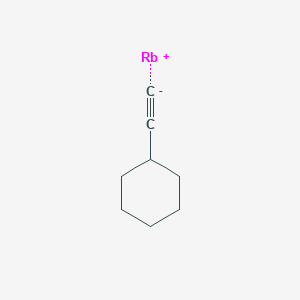

ethynylcyclohexane;rubidium(1+)

Description

Properties

CAS No. |

61806-61-9 |

|---|---|

Molecular Formula |

C8H11Rb |

Molecular Weight |

192.64 g/mol |

IUPAC Name |

ethynylcyclohexane;rubidium(1+) |

InChI |

InChI=1S/C8H11.Rb/c1-2-8-6-4-3-5-7-8;/h8H,3-7H2;/q-1;+1 |

InChI Key |

CZRCLSFKWGPGHY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#CC1CCCCC1.[Rb+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethynylcyclohexane;Rubidium(1+) via Deprotonation

Stoichiometric Reaction with Rubidium Fluoride

The primary synthesis involves deprotonating ethynylcyclohexane (C₈H₁₃C≡CH) using rubidium fluoride (RbF) in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds as follows:

$$

\text{C₈H₁₃C≡CH} + 2 \text{RbF} \rightarrow \text{C₈H₁₃C≡C⁻Rb⁺} + \text{RbHF₂}

$$

Key parameters from experimental protocols include:

- Molar ratio : 1:2 (ethynylcyclohexane:RbF) for complete deprotonation.

- Temperature : 0–5°C to mitigate exothermic side reactions.

- Solvent : THF, rigorously dried over molecular sieves.

- Yield : >90% (isolated as a pale yellow solid).

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| RbF Equivalents | 2.0 | <2 equiv: Incomplete deprotonation |

| Reaction Time | 2 h | Prolonged time: Decomposition |

| Solvent Polarity | THF (ε = 7.6) | Polar solvents (e.g., DMF): Side reactions |

Alternative Methods: Rubidium Hydroxide and Amide Bases

While RbF is preferred for mild basicity, stronger bases like rubidium hydroxide (RbOH) or rubidium amide (RbNH₂) can achieve faster deprotonation. However, these require cryogenic conditions (−78°C) to suppress alkene polymerization. For example:

$$

\text{C₈H₁₃C≡CH} + \text{RbNH₂} \rightarrow \text{C₈H₁₃C≡C⁻Rb⁺} + \text{NH₃}

$$

Limitations :

- RbNH₂ necessitates handling under high-purity argon.

- Lower yields (70–75%) due to competing elimination pathways.

Mechanistic Insights and Stereochemical Considerations

Deprotonation Kinetics

Density functional theory (DFT) calculations indicate a two-step mechanism:

- Coordination : Rb⁺ binds to the ethynyl π-system, polarizing the C≡C bond.

- Proton Transfer : Fluoride abstracts the terminal proton, forming H-F and the acetylide.

The reaction’s stereoretentive nature ensures the cyclohexane ring’s conformation remains unchanged, critical for downstream applications in Z-selective fluorovinyl iodonium salt synthesis.

Purification and Isolation Techniques

Crystallization from Nitrate Solutions

Post-synthesis, the crude product is often contaminated with unreacted RbF or RbHF₂. A patent-derived method involves:

- Dissolving the mixture in dilute nitric acid to form rubidium nitrate (RbNO₃).

- Concentrating the solution via vacuum distillation until RbNO₃ crystallizes.

- Recrystallizing RbNO₃ in water to achieve >99% purity.

Table 2: Purification Efficiency

| Impurity | Initial Concentration (ppm) | Post-Crystallization (ppm) |

|---|---|---|

| Cs⁺ | 500 | <20 |

| K⁺ | 300 | <10 |

| Li⁺ | 150 | <5 |

Analytical Characterization

Spectroscopic Data

Applications in Organic Synthesis

Synthesis of Z-Fluorovinyl Iodonium Salts

Ethynylcyclohexane;rubidium(1+) reacts with iodonium precursors (e.g., Ar-IF₂) to form Z-β-fluorovinyl iodonium salts (Z-FVIs):

$$

\text{C₈H₁₃C≡C⁻Rb⁺} + \text{Ar-IF₂} \rightarrow \text{C₈H₁₃CF=CI-Ar} + \text{RbF}

$$

Key advantages :

- Z-selectivity >98:2.

- Broad substrate scope (aryl, heteroaryl iodoniums).

Trifluoromethylation Reactions

Copper-mediated coupling with CF₃ reagents yields Z-1,2-fluoro-trifluoromethyl alkenes: $$ \text{C₈H₁₃CF=CI-Ar} + \text{CF₃Cu} \rightarrow \text{C₈H₁₃CF=CCF₃} + \text{ArI} $$

Chemical Reactions Analysis

Types of Reactions

Ethynylcyclohexane;rubidium(1+) undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The rubidium ion can be replaced by other metal ions or organic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenated compounds and organometallic reagents are commonly used for substitution reactions.

Major Products

Oxidation: Cyclohexanone and cyclohexanol derivatives.

Reduction: Ethylcyclohexane and other alkane derivatives.

Substitution: Various organometallic compounds and substituted cyclohexane derivatives.

Scientific Research Applications

Ethynylcyclohexane;rubidium(1+) has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and organometallic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including sedative and anticonvulsant effects.

Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of ethynylcyclohexane;rubidium(1+) involves the interaction of the ethynyl group with various molecular targets. The triple bond in the ethynyl group can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. Rubidium(1+) acts as a counterion, stabilizing the compound and facilitating its reactivity.

Comparison with Similar Compounds

Comparison with Similar Rubidium Compounds

To contextualize ethynylcyclohexane;rubidium(1+), we compare it with well-characterized rubidium salts, focusing on molecular properties, solubility, and applications.

Rubidium Acetate (C₂H₃O₂Rb)

- Molecular Weight : 144.512 g/mol .

- Structure : Ionic solid with Rb⁺ and acetate (CH₃COO⁻) ions.

- Solubility : Highly water-soluble, typical of alkali metal carboxylates.

- Applications : Used in organic synthesis and as a precursor for rubidium-containing catalysts .

- Reactivity : Acetate’s weak basicity ensures stability in aqueous environments.

Rubidium Nitrate (RbNO₃)

Rubidium Formate (CHO₂Rb)

Rubidium Bromide (BrRb)

Ethynylcyclohexane;Rubidium(1+) (Hypothetical: C₈H₁₁Rb)

- Molecular Weight : Estimated ~192.47 g/mol (C₈H₁₁⁻ = 107.12, Rb⁺ = 85.47).

- Structure : Likely ionic, with Rb⁺ interacting with the deprotonated ethynyl group.

- Solubility : Expected low solubility in water due to the hydrophobic cyclohexane ring.

- Reactivity : The ethynyl anion’s strong basicity may lead to hydrolysis in protic solvents.

- Applications: Potential use in alkyne-based coupling reactions or as a ligand precursor in transition metal catalysis .

Table 1: Comparative Properties of Rubidium Salts

Reactivity and Catalytic Potential

Rubidium salts are often employed in catalysis due to Rb⁺’s low charge density, which enhances ion mobility in polar solvents. Ethynylcyclohexane;rubidium(1+) could act as a precursor for transition metal catalysts, where the ethynyl group coordinates to metals like palladium or copper, facilitating cross-coupling reactions (e.g., Sonogashira coupling) . This contrasts with rubidium acetate, which serves as a milder base in Heck reactions .

Thermal and Chemical Stability

Ethynylcyclohexane;rubidium(1+) is expected to decompose at lower temperatures than inorganic rubidium salts (e.g., RbNO₃ or RbBr) due to the organic moiety’s thermal sensitivity. This limits its utility in high-temperature applications compared to rubidium bromide, which is stable in infrared applications up to 300°C .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethynylcyclohexane-rubidium(1+) complexes, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves reacting ethynylcyclohexane with rubidium salts (e.g., RbF or RbNO₃) under inert conditions. Key steps include:

- Purification of starting materials to avoid side reactions.

- Use of anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.

- Characterization via elemental analysis and NMR to confirm stoichiometry.

- Reproducibility requires strict control of stoichiometric ratios, temperature (±2°C), and reaction time. For rubidium(1+) compounds, isotopic purity (e.g., ⁸⁵Rb vs. ⁸⁷Rb) must be verified using mass spectrometry .

Q. How can the purity and structural integrity of rubidium(1+) complexes be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves coordination geometry (e.g., octahedral for Rb⁺ in ionic compounds) .

- NMR spectroscopy : ⁸⁷Rb/⁸⁵Rb NMR detects isotopic shifts, though linewidths are ~100× broader than ¹³³Cs due to quadrupole moments. Dual-nuclei NMR (e.g., with ¹H or ¹³C) reduces uncertainties to δ ≈ 10⁻⁷ .

- Detection limits : For trace analysis, wavelength-dispersive X-ray fluorescence (WD-XRF) achieves 20 ppm detection in rocks and 50 ppm in minerals .

Q. What spectroscopic techniques are most effective for characterizing ethynylcyclohexane derivatives?

- Methodological Answer :

- Rotational spectroscopy : Provides bond lengths (accuracy ±0.002 Å) and angles (±0.2°) via supersonic-jet microwave measurements. This method identified axial/equatorial conformers in ethynylcyclohexane .

- IR spectroscopy : Detects alkyne C≡C stretches (~2100 cm⁻¹) and cyclohexane ring vibrations.

- Mass spectrometry : Confirms molecular ion peaks and isotopic patterns (e.g., for Rb⁺ adducts) .

Advanced Research Questions

Q. How can discrepancies between experimental and computational structural data for ethynylcyclohexane be resolved?

- Methodological Answer : The mixed regression method integrates semiexperimental (reSE) and mass-dependent (rm(2)) data with ab initio calculations (e.g., CCSD(T)). This approach:

- Avoids ill-conditioned matrices in least-squares fitting.

- Validates structures by comparing experimental rotational constants (e.g., for ¹³C isotopologues) against computational predictions.

- Critical finding : The Kraitchman substitution method fails for ethynylcyclohexane due to large amplitude motions, whereas mixed regression achieves ±0.002 Å accuracy .

Q. What are the challenges in measuring nuclear magnetic moments of rubidium isotopes, and how can experimental uncertainties be minimized?

- Methodological Answer :

- Challenge : Broad NMR signals (e.g., ⁸⁷Rb linewidth ~100× wider than ¹³³Cs) due to quadrupolar interactions.

- Solution : Simultaneous recording of NMR responses from two nuclei (e.g., ¹H and ⁸⁷Rb) reduces uncertainties to δ ≈ 10⁻⁷. Screening corrections are negligible at this precision .

- Data comparison : Recent ⁸⁷Rb magnetic moment measurements align with prior studies but improve uncertainty by 40% .

Q. How do coordination dynamics of rubidium(1+) influence reactivity in organometallic systems?

- Methodological Answer :

- Ionic vs. covalent bonding : Rb⁺ typically adopts octahedral geometry in ionic lattices (e.g., RbF), but in organometallic complexes, steric effects from ligands (e.g., ethynylcyclohexane) distort coordination.

- Reactivity studies : Use kinetic isotopic labeling (⁸⁵Rb vs. ⁸⁷Rb) to track ligand exchange rates.

- Case study : Ethynylcyclohexane-Rb⁺ complexes show reduced electrophilicity compared to Cs⁺ analogs, attributed to Rb⁺'s smaller ionic radius (1.52 Å vs. 1.67 Å) .

Q. What advanced applications exist for rubidium(1+) complexes in quantum technologies?

- Methodological Answer :

- Quantum computing : Ultracold ⁸⁷Rb atoms in optical lattices enable qubit manipulation. Recent DARPA-funded projects achieved µs-level precision in Rb clocks at -40°C to 85°C .

- Biomedical tracers : ⁸²Rb (t₁/₂ = 1.3 min) is used in PET imaging for myocardial perfusion studies. Synthesis requires rapid chelation to stabilize the isotope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.